

# Emodin-8-glucoside CAS number and chemical identifiers

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# Emodin-8-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Emodin-8-glucoside** (CAS Number: 23313-21-5) is a naturally occurring anthraquinone glycoside found in various medicinal plants, including Polygonum cuspidatum, Rheum officinale, and Aloe vera. As a glycosylated derivative of emodin, it exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and osteogenic properties. This technical guide provides an in-depth overview of the chemical identifiers, biological activities, and mechanisms of action of **Emodin-8-glucoside**, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its associated signaling pathways.

### **Chemical Identifiers and Properties**

**Emodin-8-glucoside** is characterized by the following chemical identifiers and properties, crucial for its identification, characterization, and use in research and development.



Identifier	Value
CAS Number	23313-21-5[1]
Molecular Formula	C21H20O10[2][3]
Molecular Weight	432.38 g/mol [2][3]
IUPAC Name	1,6-dihydroxy-3-methyl-8- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyanthracene-9,10- dione[1]
SMILES	CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C (C=C3O[C@H]4INVALID-LINK CO)O)O">C@@HO)O[1]
InChl	InChl=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1[1]
PubChem CID	99649[1]

## **Biological Activities and Quantitative Data**

**Emodin-8-glucoside** has demonstrated a variety of biological effects. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

**Table 1: Enzyme Inhibition** 

Enzyme	Source	IC <sub>50</sub>	Reference
Aldose Reductase	Rat Lens	14.4 μΜ	[4]
DNA Topoisomerase II	Human	66 μΜ	[4]
Mitogen-activated protein kinase (MAPK)	Not Specified	430.14 pM (K <sub>i</sub> )	[4]



Table 2: Effects on Cell Proliferation and Viability

Cell Line	Activity	Effective Concentration	Results	Reference
MC3T3-E1 (osteoblasts)	Proliferation	0.1–100 ng/mL	Significantly promoted cell proliferation. Increased the cell proportion in S-phase from 16.34% to 32.16%.	[1][5]
SK-N-AS (neuroblastoma)	Viability Inhibition	IC50 = 108.7 μM	Dose-dependent inhibition of cell viability.	[6]
T98G (human glioblastoma)	Viability Inhibition	IC50 = 61.24 μM	Dose-dependent inhibition of cell viability.	[6]
C6 (mouse glioblastoma)	Viability Inhibition	IC50 = 52.67 μM	Dose-dependent inhibition of cell viability.	[6]

**Table 3: In Vivo Neuroprotective Effects** 

Animal Model	Treatment	Outcome	Reference
Rat (Middle Cerebral Artery Occlusion)	2-10 mg/kg, i.v.	Reduced neurological deficit and cerebral infarction area. Increased SOD activity and total antioxidant capacity.	[4]

## **Experimental Protocols**



This section provides detailed methodologies for key experiments cited in the study of **Emodin-8-glucoside**.

### Osteoblast Proliferation Assay (MC3T3-E1 Cells)

This protocol is adapted from studies investigating the osteogenic potential of **Emodin-8-glucoside**.

- Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 2 × 10<sup>4</sup> cells/well and allowed to adhere for 24 hours.[7]
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Emodin-8-glucoside** (e.g., 0.1, 1, 10, 100 ng/mL) or vehicle control.
- Proliferation Assessment (CCK-8 Assay):
  - After the desired incubation period (e.g., 1, 3, 5, or 7 days), 10 μL of Cell Counting Kit-8
     (CCK-8) solution is added to each well.[7]
  - The plate is incubated for 2 hours at 37°C.[7]
  - The absorbance at 450 nm is measured using a microplate reader.[7]
- Data Analysis: The absorbance values are normalized to the control group to determine the percentage of cell proliferation.

# In Vivo Neuroprotection Model (Middle Cerebral Artery Occlusion in Rats)

This protocol outlines the procedure for inducing focal cerebral ischemia-reperfusion injury in rats to evaluate the neuroprotective effects of **Emodin-8-glucoside**.

 Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium). Body temperature is maintained at 37°C throughout the procedure.



#### · Surgical Procedure:

- A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.[2][8]
- The ECA is ligated at its distal end and dissected.[8]
- A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[2][8] The insertion depth is typically 18-20 mm from the carotid bifurcation.[8]
- Occlusion is maintained for a specific period (e.g., 2 hours).
- Reperfusion: The monofilament is withdrawn to allow for reperfusion.
- Drug Administration: **Emodin-8-glucoside** (e.g., 2, 5, or 10 mg/kg) or vehicle is administered intravenously at the onset of reperfusion.
- Neurological Assessment: Neurological deficit scores are evaluated at 24 hours postreperfusion using a standardized scoring system.
- Infarct Volume Measurement: After neurological assessment, the rats are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.[7]

## DNA Topoisomerase II Inhibition Assay (pBR322 Relaxation)

This in vitro assay determines the inhibitory effect of **Emodin-8-glucoside** on the activity of human DNA topoisomerase II.

Reaction Mixture: A reaction mixture is prepared on ice containing supercoiled pBR322 plasmid DNA (e.g., 0.5 μg), ATP, and human topoisomerase II assay buffer (typically containing Tris-HCl, KCl, MgCl<sub>2</sub>, DTT, and albumin).[1]



- Inhibitor Addition: **Emodin-8-glucoside** is added to the reaction mixture at various concentrations. A control with the vehicle (e.g., DMSO) is also prepared.[1]
- Enzyme Reaction: The reaction is initiated by adding human topoisomerase II enzyme and incubated at 37°C for 30 minutes.[1]
- Reaction Termination: The reaction is stopped by adding a stop buffer containing STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) and chloroform/isoamyl alcohol.[1]
- Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the pBR322 plasmid.
- Visualization and Analysis: The gel is stained with an appropriate DNA stain (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.

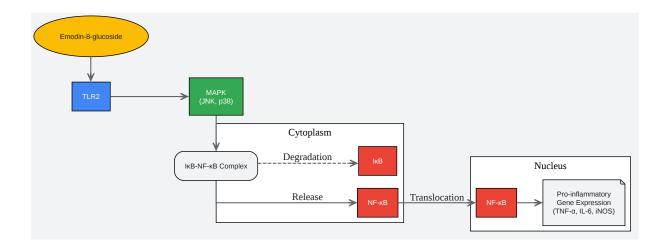
### **Signaling Pathways and Mechanisms of Action**

**Emodin-8-glucoside** exerts its biological effects through the modulation of several key signaling pathways.

# Pro-inflammatory Signaling in Macrophages via TLR2/MAPK/NF-κB Pathway

In macrophages, **Emodin-8-glucoside** has been shown to enhance innate immunity by activating a pro-inflammatory signaling cascade.[9]





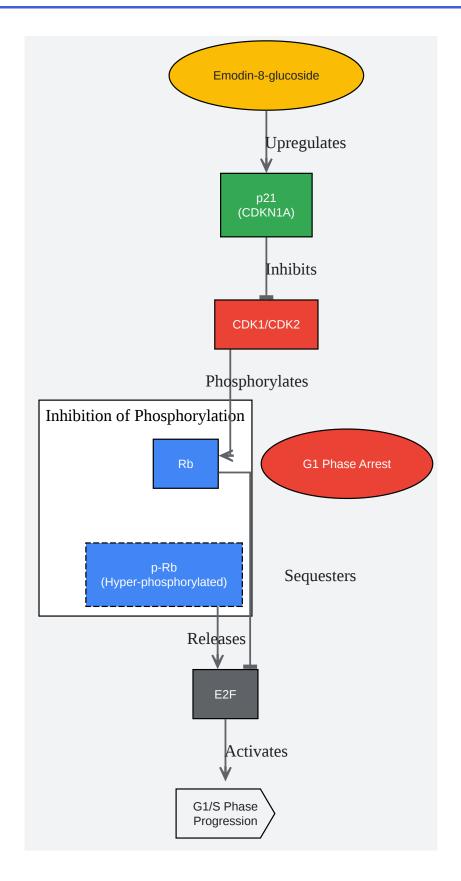
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Caption: **Emodin-8-glucoside** activates the TLR2/MAPK/NF-κB pathway in macrophages.

# Anticancer Mechanism via p21-CDKs-Rb Signaling Pathway

**Emodin-8-glucoside** has been shown to suppress the proliferation of cancer cells by inducing cell cycle arrest through the p21-CDKs-Rb axis.[10]





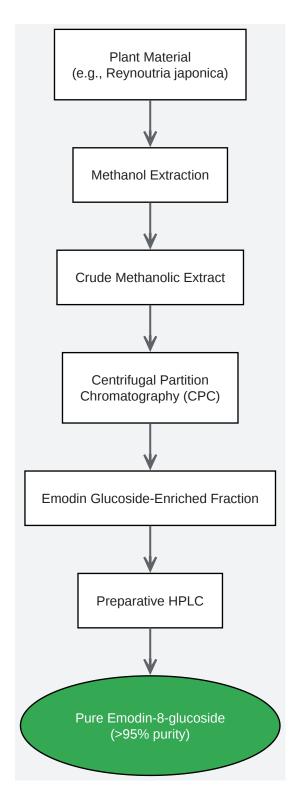
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Caption: Emodin-8-glucoside induces G1 cell cycle arrest via the p21-CDKs-Rb pathway.



## **Experimental Workflow: Isolation and Purification**

The following diagram illustrates a typical workflow for the isolation and purification of **Emodin-8-glucoside** from a plant source.[11][12]





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Caption: Workflow for the isolation and purification of **Emodin-8-glucoside**.

#### Conclusion

**Emodin-8-glucoside** is a promising natural compound with a diverse pharmacological profile. This technical guide provides a comprehensive summary of its chemical properties, quantitative biological data, detailed experimental protocols, and insights into its mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this potent bioactive molecule. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

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